molecular formula C7H5BrClNO2 B1609366 Benzoic acid, 6-amino-3-bromo-2-chloro- CAS No. 3030-19-1

Benzoic acid, 6-amino-3-bromo-2-chloro-

Cat. No. B1609366
CAS RN: 3030-19-1
M. Wt: 250.48 g/mol
InChI Key: AQQXRSNOIQEAMM-UHFFFAOYSA-N
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Description

Benzoic acid, 6-amino-3-bromo-2-chloro (BA-ABC) is a versatile organic compound with numerous applications in the chemical and pharmaceutical industries. It is a white crystalline solid with a melting point of 108-109°C. It is soluble in water, benzene, and ether and is insoluble in alcohol. BA-ABC is a common reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and fragrances.

Scientific Research Applications

Detoxification and Metabolism

Benzoic acid plays a critical role in detoxification pathways. A study highlighted the metabolic response to benzoic acid consumption, revealing significant inter-individual variation in the detoxification process. This research utilized metabolomics to investigate the detoxification of benzoic acid through glycine conjugation to hippuric acid, demonstrating that this process does not deplete glycine but is supported by ample glycine regeneration, maintaining glycine homeostasis (Irwin et al., 2016).

Occupational Health and Safety

Benzoic acid derivatives have been identified as potential occupational hazards. Research has shown that specific derivatives can cause IgE-mediated sensitization, asthma, rhinitis, and urticaria in exposed workers. This underscores the need for stringent exposure control measures in workplaces dealing with such chemicals to prevent related diseases (Suojalehto et al., 2015); (Suojalehto et al., 2017).

Exocrine Pancreatic Function Testing

The use of para-amino benzoic acid (PABA) has been explored in the assessment of exocrine pancreatic function. A noninvasive test involving PABA demonstrated potential for evaluating pancreatic function, providing a simpler and safer alternative to traditional invasive methods (Sacher et al., 1978).

Chemical Necrectomy in Burn Treatment

Chemical necrectomy using 40% benzoic acid has been evaluated for treating deep burns. This method offers several advantages, including cost-effectiveness, ease of application, and reduced blood loss, without significant clinical toxicity. It also possesses antimycotic and antibacterial properties that prevent wound infection, making it a viable option for burn care (Jelínková et al., 2019).

Denture Cleansing

The efficacy of benzoic acid in denture cleansing has been compared to chlorhexidine gluconate (0.2%), showing that benzoic acid effectively inhibits the colonization of Candida albicans on denture surfaces. This suggests benzoic acid as a potent alternative for maintaining oral hygiene in denture wearers (Arafa, 2016).

properties

IUPAC Name

6-amino-3-bromo-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQXRSNOIQEAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184394
Record name Benzoic acid, 6-amino-3-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-bromo-2-chlorobenzoic acid

CAS RN

3030-19-1
Record name Benzoic acid, 6-amino-3-bromo-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003030191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 6-amino-3-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-3-bromo-2-chlorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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